Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate
Description
Core Quinazoline Scaffold Configuration
The quinazoline moiety forms the foundation of this compound, consisting of a bicyclic system with a benzene ring fused to a pyrimidine ring containing nitrogen atoms at positions 1 and 3. Key features include:
- Ring dimensions : The quinazoline system measures approximately 2.8 Å in bond length for C-N connections within the pyrimidine portion, with bond angles averaging 120° at nitrogen centers.
- Substituent positioning : The phenyl group attaches at position 2 of the quinazoline ring, creating a conjugated system that enhances planarity. This configuration facilitates π-π stacking interactions with biological targets.
- Heteroatom distribution : Nitrogen atoms at positions 1 and 3 create electron-deficient regions that participate in hydrogen bonding and charge-transfer interactions.
Crystallographic studies reveal a dihedral angle of 38.2° between the quinazoline plane and the pendant phenyl group, optimizing both steric compatibility and electronic conjugation.
Ester Functional Group Analysis
The methyl benzoate group connects to the quinazoline system via an ether linkage at position 4, introducing distinct chemical properties:
| Property | Value/Characteristics |
|---|---|
| Bond lengths | C-O (ether): 1.36 Å ± 0.02 |
| C=O (ester): 1.21 Å ± 0.01 | |
| Torsional angles | 162° between ester and benzene |
| Electron distribution | Conjugation extends from quinazoline through ether oxygen to benzoate |
The ester group enhances solubility in polar aprotic solvents (logP ≈ 2.8) while maintaining stability under physiological pH conditions. Hydrolysis studies indicate slow ester cleavage rates (t₁/₂ > 24 hrs at pH 7.4), suggesting metabolic stability.
Substituent Effects of the Phenyl and Benzoyloxy Motieties
The compound's biological activity arises from synergistic effects between its substituents:
- **Phenyl group (position 2)
Properties
Molecular Formula |
C22H16N2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)16-11-13-17(14-12-16)27-21-18-9-5-6-10-19(18)23-20(24-21)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
METJGINBPGLQPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzophenone Derivatives
The quinazoline ring is constructed via cyclization of 2-aminobenzophenone with chlorinating agents. A representative procedure involves:
The use of phosphorus oxychloride (POCl₃) is particularly effective for introducing the 4-chloro substituent, as demonstrated in analogous pyrimidine chlorinations.
Etherification of 4-Chloro-2-phenylquinazoline with Methyl 4-Hydroxybenzoate
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at position 4 of the quinazoline undergoes displacement with methyl 4-hydroxybenzoate under basic conditions:
Optimized Protocol
-
Substrate : 4-Chloro-2-phenylquinazoline (1.0 equiv)
-
Nucleophile : Methyl 4-hydroxybenzoate (1.2 equiv)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : DMF, 90°C, 12 h
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the phenolic -OH by the base to generate a phenoxide ion.
-
Nucleophilic attack on the electron-deficient C4 position of the quinazoline, facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-iodo-2-phenylquinazoline and methyl 4-hydroxybenzoate has been explored, though yields are modest compared to SNAr:
| Catalyst | Ligand | Temp (°C) | Yield |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 120 | 58% |
| CuBr | DMEDA | 110 | 63% |
Mitsunobu Reaction
While theoretically viable, this method is less practical due to competing side reactions with the ester group:
-
Conditions : DIAD, PPh₃, THF, 0°C → rt
-
Yield : <30% (major product: hydrolyzed benzoic acid)
Scalability and Process Optimization
Solvent Screening
Polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons in SNAr reactions:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| DMF | 36.7 | 12 | 82% |
| DMSO | 46.7 | 10 | 85% |
| Toluene | 2.4 | 24 | 22% |
Temperature Profiling
Elevated temperatures (80–100°C) are critical for achieving complete conversion within 12 h. Prolonged heating (>24 h) leads to ester degradation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The quinazoline ring can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ester group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other green oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline or ester derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer potential of methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate through various mechanisms:
- Inhibition of Tumor Growth : Studies indicate that this compound may inhibit specific pathways involved in cancer cell proliferation. For instance, it has shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
- Targeting Carbonic Anhydrase IX : The compound's design allows it to potentially bind to carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, thereby limiting tumor growth and metastasis .
- Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors that play a critical role in cancer progression. This interaction can disrupt cellular processes essential for tumor survival.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits significant antibacterial activity against various strains, making it a candidate for developing new antimicrobial agents .
- Mechanisms of Action : The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties further enhance its therapeutic profile:
- Inhibition of Inflammatory Mediators : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses .
- Potential for Pain Management : Given its analgesic properties, this compound may be explored as a treatment option for various inflammatory conditions, providing relief from pain associated with inflammation .
Mechanism of Action
The mechanism of action of methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-[(2-Phenylquinazolin-4-yl)oxy]benzoate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl group.
- Metabolic Stability: Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, prolonging half-life .
- Synthesis : Similar coupling methods, as described for methyl esters in , likely apply, with ethyl bromide substituting methyl halides .
Methyl 4-((3-(6,7-Dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
- Structural Difference: Incorporates a carbamoyl linker and additional substituents (dimethoxy and methylamino groups) on the quinazoline ring.
- Impact: Bioactivity: The carbamoyl group and methoxy substitutions enhance hydrogen bonding and π-π stacking with biological targets, improving affinity for enzymes like phosphodiesterase-4 (PDE4), as noted for related compounds . Solubility: Polar substituents (e.g., methoxy) may improve solubility in polar solvents.
Ethyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- Structural Difference : Features a 4-oxo group on the quinazoline ring and a methyl group at position 2.
- Impact :
Methyl 4-[(6-Bromohexyl)oxy]benzoate
- Structural Difference : Replaces the quinazoline-phenyl group with a bromohexyl chain.
- Impact :
Sulfonyl- and Heterocycle-Modified Benzoates
- Examples: Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (): The sulfonyl group enhances electron-withdrawing effects, increasing benzoate acidity (pKa ~1–2). The piperidine-pyridyl moiety may improve blood-brain barrier penetration.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 356.4 g/mol. Its structure features a benzoate moiety linked to a quinazoline derivative, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. For instance, in vitro assays revealed that it can significantly reduce cell viability in HT-29 human colon adenocarcinoma cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. This interaction may lead to the modulation of various signaling pathways associated with cell growth and survival.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
- Receptors : It could interact with receptors that play roles in inflammation and immune response.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.62 μM for certain derivatives) .
- In Vivo Efficacy : Research involving animal models has shown that the compound can effectively reduce tumor size in xenograft models, suggesting its potential as an anticancer agent .
- Comparative Analysis : Structural analogs have been compared to assess relative bioactivity, underscoring the unique efficacy of this compound due to its specific functional groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between quinazoline derivatives and methyl 4-hydroxybenzoate. Key steps include:
- Temperature Control : Reactions are conducted under reflux (60–120°C) to enhance reactivity while minimizing side products .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate the hydroxyl group in methyl 4-hydroxybenzoate, facilitating nucleophilic attack on the quinazoline ring .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and isolate the product .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates to resolve 3D conformation .
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer : Adhere to hazard mitigation strategies from safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (e.g., P95 masks) to avoid dermal/inhalation exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents or potential dust generation .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying conditions be resolved?
- Methodological Answer : Systematic design of experiments (DoE) identifies critical parameters:
- Factor Screening : Test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time using factorial designs .
- Statistical Analysis : Multivariate regression models quantify interactions between variables, optimizing yield and purity .
Q. What strategies enhance the compound’s bioactivity for therapeutic applications?
- Methodological Answer : Structure-activity relationship (SAR) studies guide rational modifications:
- Quinazoline Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-phenyl position to modulate electronic effects and binding affinity .
- Ester Bioisosteres : Replace the methyl ester with amides or carbamates to improve metabolic stability .
Q. How is the 3D conformation determined for structure-based drug design?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL resolves bond lengths/angles and intermolecular interactions .
- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential surfaces to predict binding modes with biological targets .
Q. What functional groups dictate reactivity in derivatization or degradation studies?
- Methodological Answer :
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH), forming carboxylic acid derivatives .
- Quinazoline Ring : Electrophilic sites (C-4) undergo substitution with nucleophiles (e.g., amines, thiols) to generate analogs .
Q. How are degradation products analyzed under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H₂O₂ (oxidation) or buffer solutions (pH 1–13) at elevated temperatures .
- Analytical Workflow : LC-MS/MS identifies degradation products, while stability-indicating HPLC quantifies remaining parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
